Butyl (2E)-2-hexenoate
Overview
Description
Butyl (2E)-2-hexenoate is an organic compound belonging to the ester family. It is characterized by its fruity odor, making it a common ingredient in the flavor and fragrance industry. The compound is formed by the esterification of butanol and hexenoic acid, specifically in the (2E)-2-hexenoate configuration, indicating the presence of a double bond in the trans configuration at the second carbon of the hexenoate chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl (2E)-2-hexenoate can be synthesized through the esterification reaction between butanol and (2E)-2-hexenoic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The general reaction is as follows:
Butanol+(2E)-2-Hexenoic Acid→Butyl (2E)-2-Hexenoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound involves continuous esterification processes. These processes utilize large-scale reactors where butanol and (2E)-2-hexenoic acid are continuously fed into the system, and the ester product is continuously removed. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
Butyl (2E)-2-hexenoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into butanol and (2E)-2-hexenoic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the double bond, leading to the formation of epoxides or other oxidized products.
Reduction: Reduction of the ester group can yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or ozone.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: Butanol and (2E)-2-hexenoic acid.
Oxidation: Epoxides or other oxidized derivatives.
Reduction: Butanol and hexanoic acid.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Butyl (2E)-2-hexenoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on biological systems, including its role as a pheromone or signaling molecule.
Medicine: Explored for its potential therapeutic properties, particularly in the development of flavoring agents for pharmaceuticals.
Industry: Widely used in the flavor and fragrance industry due to its fruity aroma. It is also used in the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of butyl (2E)-2-hexenoate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity odor. On a molecular level, the ester group can undergo hydrolysis in biological systems, releasing butanol and (2E)-2-hexenoic acid, which may have their own biological activities. The compound’s effects are mediated through its interaction with specific molecular targets, such as enzymes or receptors involved in olfactory signaling pathways.
Comparison with Similar Compounds
Butyl (2E)-2-hexenoate can be compared with other esters such as:
Butyl acetate: Another ester with a fruity odor, commonly used as a solvent and flavoring agent.
Ethyl (2E)-2-hexenoate: Similar in structure but with an ethyl group instead of a butyl group, also used in the flavor and fragrance industry.
Methyl (2E)-2-hexenoate: A smaller ester with similar applications in flavors and fragrances.
Uniqueness
This compound is unique due to its specific combination of a butyl group and a (2E)-2-hexenoate moiety, which imparts distinct olfactory properties and reactivity compared to other esters. Its specific configuration and molecular structure make it particularly valuable in applications requiring a fruity aroma.
Properties
IUPAC Name |
butyl (E)-hex-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-3-5-7-8-10(11)12-9-6-4-2/h7-8H,3-6,9H2,1-2H3/b8-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVSKLFHWQRZKR-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C=CCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)/C=C/CCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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